Cas no 1805509-05-0 (Ethyl 5-amino-6-(trifluoromethyl)picolinate)

Ethyl 5-amino-6-(trifluoromethyl)picolinate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The ethyl ester moiety provides a reactive handle for further functionalization, while the amino group offers a versatile site for derivatization or coupling reactions. This compound is particularly useful in the development of heterocyclic scaffolds due to its balanced reactivity and structural rigidity. Its high purity and well-defined chemical properties ensure consistent performance in synthetic applications, particularly in medicinal chemistry where precise molecular modifications are critical.
Ethyl 5-amino-6-(trifluoromethyl)picolinate structure
1805509-05-0 structure
Product name:Ethyl 5-amino-6-(trifluoromethyl)picolinate
CAS No:1805509-05-0
MF:C9H9F3N2O2
MW:234.175172567368
MDL:MFCD28727718
CID:4900079
PubChem ID:133098243

Ethyl 5-amino-6-(trifluoromethyl)picolinate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-amino-6-(trifluoromethyl)picolinate
    • MDL: MFCD28727718
    • Inchi: 1S/C9H9F3N2O2/c1-2-16-8(15)6-4-3-5(13)7(14-6)9(10,11)12/h3-4H,2,13H2,1H3
    • InChI Key: YHZPGOISICNTEU-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=C(C(=O)OCC)N=1)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Topological Polar Surface Area: 65.2
  • XLogP3: 1.6

Ethyl 5-amino-6-(trifluoromethyl)picolinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20826223-10.0g
ethyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate
1805509-05-0
10g
$6635.0 2023-05-25
Enamine
EN300-20826223-0.05g
ethyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate
1805509-05-0
0.05g
$1212.0 2023-09-16
Alichem
A029014243-1g
Ethyl 5-amino-6-(trifluoromethyl)picolinate
1805509-05-0 95%
1g
$2,808.15 2022-04-01
Enamine
EN300-20826223-2.5g
ethyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate
1805509-05-0
2.5g
$2828.0 2023-09-16
Alichem
A029014243-250mg
Ethyl 5-amino-6-(trifluoromethyl)picolinate
1805509-05-0 95%
250mg
$1,058.40 2022-04-01
Enamine
EN300-20826223-1g
ethyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate
1805509-05-0
1g
$1442.0 2023-09-16
Enamine
EN300-20826223-0.1g
ethyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate
1805509-05-0
0.1g
$1269.0 2023-09-16
Enamine
EN300-20826223-5.0g
ethyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate
1805509-05-0
5g
$4475.0 2023-05-25
Enamine
EN300-20826223-0.5g
ethyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate
1805509-05-0
0.5g
$1385.0 2023-09-16
Enamine
EN300-20826223-1.0g
ethyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate
1805509-05-0
1g
$1543.0 2023-05-25

Additional information on Ethyl 5-amino-6-(trifluoromethyl)picolinate

Ethyl 5-amino-6-(trifluoromethyl)picolinate (CAS No. 1805509-05-0): A Comprehensive Overview

Ethyl 5-amino-6-(trifluoromethyl)picolinate, identified by its CAS number 1805509-05-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of picolinic acid derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of both amino and trifluoromethyl functional groups in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable candidate for further research and therapeutic applications.

The molecular structure of Ethyl 5-amino-6-(trifluoromethyl)picolinate can be described as a pyridine ring substituted with an ethyl ester group at the 3-position, an amino group at the 5-position, and a trifluoromethyl group at the 6-position. This specific arrangement of substituents contributes to its distinct reactivity and interaction with biological targets. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of molecules, which is a crucial factor in drug design.

In recent years, there has been growing interest in the development of novel compounds based on picolinic acid derivatives for their potential therapeutic effects. Ethyl 5-amino-6-(trifluoromethyl)picolinate has been studied for its potential role in various biological processes. One of the most notable areas of research is its application in anti-inflammatory and immunomodulatory therapies. Studies have suggested that this compound may interact with specific enzymes and receptors involved in inflammation pathways, potentially leading to novel treatments for chronic inflammatory diseases.

Furthermore, Ethyl 5-amino-6-(trifluoromethyl)picolinate has shown promise in the field of anticancer research. The trifluoromethyl group is known to enhance the bioavailability and efficacy of anticancer agents, making this compound a promising candidate for further investigation. Preclinical studies have indicated that it may exhibit inhibitory effects on certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.

The synthesis of Ethyl 5-amino-6-(trifluoromethyl)picolinate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group, in particular, necessitates specialized synthetic methodologies to achieve optimal results. Researchers have explored various approaches, including metal-catalyzed cross-coupling reactions and fluorination techniques, to incorporate this functional group efficiently.

From a pharmacokinetic perspective, Ethyl 5-amino-6-(trifluoromethyl)picolinate exhibits interesting properties that make it an attractive candidate for drug development. Its molecular structure suggests good solubility in both water and lipids, which is advantageous for achieving optimal absorption and distribution within the body. Additionally, the presence of polar functional groups enhances its binding affinity to biological targets, potentially leading to prolonged therapeutic effects.

The potential applications of Ethyl 5-amino-6-(trifluoromethyl)picolinate extend beyond its known biological activities. Researchers are exploring its potential use in neuroprotective therapies, where it may help mitigate neurodegenerative diseases by protecting against oxidative stress and inflammation. Furthermore, its structural features make it a versatile scaffold for designing new compounds with enhanced pharmacological properties.

In conclusion, Ethyl 5-amino-6-(trifluoromethyl)picolinate (CAS No. 1805509-05-0) is a compound with significant potential in pharmaceutical research and development. Its unique molecular structure and diverse biological activities make it a valuable candidate for further investigation into anti-inflammatory, anticancer, and neuroprotective therapies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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